(S,S)-1-(3-Methyl-2-methylamino-butyl)-pyrrolidin-3-ol dihydrochloride is a chemical compound recognized for its potential applications in medicinal chemistry. It is classified under the category of pyrrolidine derivatives, which are known for their role in various biological activities. The compound has a specific molecular structure that contributes to its pharmacological properties.
The compound is identified by the Chemical Abstracts Service number 1260619-57-5 and has a molecular formula of CHClNO, with a molar mass of 222.76 g/mol . As a dihydrochloride salt, it is soluble in water and typically used in research settings to explore its biological effects and potential therapeutic applications.
The synthesis of (S,S)-1-(3-Methyl-2-methylamino-butyl)-pyrrolidin-3-ol dihydrochloride can be achieved through several methods, primarily involving the construction of the pyrrolidine ring followed by functionalization. A common synthetic route involves:
Specific reaction conditions, such as temperature, solvent choice, and catalysts, are critical for optimizing yield and purity.
The molecular structure of (S,S)-1-(3-Methyl-2-methylamino-butyl)-pyrrolidin-3-ol dihydrochloride features a pyrrolidine ring with hydroxyl and amine substituents. The stereochemistry is significant, with (S,S) configuration indicating the spatial arrangement of substituents around the chiral centers.
Key structural data includes:
(S,S)-1-(3-Methyl-2-methylamino-butyl)-pyrrolidin-3-ol dihydrochloride can participate in various chemical reactions typical for amines and alcohols:
These reactions are essential for developing analogs that may have improved efficacy or reduced side effects.
The mechanism of action for (S,S)-1-(3-Methyl-2-methylamino-butyl)-pyrrolidin-3-ol dihydrochloride primarily involves interactions at the receptor level. It may act as an agonist or antagonist at specific neurotransmitter receptors, particularly those involved in central nervous system functions.
Data suggest that compounds with similar structures may influence pathways related to neurotransmission, potentially affecting mood regulation, cognitive function, or pain perception. Further studies are required to elucidate the precise mechanisms through which this compound exerts its effects.
(S,S)-1-(3-Methyl-2-methylamino-butyl)-pyrrolidin-3-ol dihydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for handling, storage, and application in laboratory settings.
The primary applications of (S,S)-1-(3-Methyl-2-methylamino-butyl)-pyrrolidin-3-ol dihydrochloride lie within medicinal chemistry and pharmacology. It is used in:
The dihydrochloride salt of (S,S)-1-(3-Methyl-2-methylamino-butyl)-pyrrolidin-3-ol possesses two defined chiral centers that dictate its three-dimensional structure and biological interactions. The compound's systematic name explicitly denotes the (S,S) configuration, indicating specific spatial arrangements at both stereogenic centers. The first chiral center resides at the C3 position of the pyrrolidine ring (carbon bearing the hydroxyl group), while the second is located at the C2 carbon of the 3-methyl-2-methylaminobutyl side chain where the methylamino group attaches [1] [4].
Absolute stereochemical assignment is confirmed through several analytical approaches:
Table 1: Chiral Centers in (S,S)-1-(3-Methyl-2-methylamino-butyl)-pyrrolidin-3-ol Dihydrochloride
Chiral Center Location | Stereochemical Configuration | Key Bonding Partners | Assignment Method |
---|---|---|---|
Pyrrolidine C3 | (S) | OH, H, CH₂, N | Systematic Nomenclature |
Butyl Chain C2 | (S) | CH₃NH, H, CH(CH₃)₂, N | InChIKey Verification |
Methylamino Group | Not Chiral | - | - |
The diastereomeric purity (≥97%) reported for this compound [1] [4] indicates minimal racemization during synthesis or storage, crucial for maintaining consistent biological activity in research applications. The hydrochloride salt formation at both nitrogen atoms (tertiary pyrrolidine nitrogen and secondary methylamino nitrogen) does not affect the chiral center stability but enhances crystallinity for improved handling and characterization.
The pyrrolidine ring exhibits significant conformational flexibility due to pseudorotation – a characteristic ring-flipping process that exchanges envelope (Cₛ symmetry) and twist (C₂ symmetry) conformers. Unlike planar aromatic systems or rigid cyclohexane chairs, pyrrolidine's saturated nature allows continuous interconversion between puckered conformations through low-energy barrier pathways [2]. This dynamic behavior directly influences the spatial positioning of the 3-hydroxyl group and the nitrogen-bound substituent in the title compound.
Key pseudorotation parameters include:
Table 2: Pyrrolidine Ring Pseudorotation Parameters
Conformation Type | Representative Atoms | Relative Energy (kJ/mol) | Hydroxyl Orientation | Population (%) |
---|---|---|---|---|
Envelope (Cₛ) | C3-out | 0 (reference) | Equatorial-like | ~45 |
Twist (C₂) | C2-C3 bond axis | 1.5-2.0 | Axial-like | ~30 |
Envelope (Cₛ) | C3-in | 3.0-4.0 | Axial | ~25 |
The hydroxyl group at C3 introduces additional stereoelectronic effects:
The C2-substituted butyl chain displays restricted rotational freedom due to its branched structure and charged ammonium groups. X-ray crystallography of related compounds reveals that the isopropyl moiety ((CH₃)₂CH-) adopts staggered conformations to minimize steric clashes with the pyrrolidine ring [6]. The spatial arrangement creates a distinctive "T-shaped" molecular profile where the pyrrolidine ring and isopropyl group lie in perpendicular planes.
Critical spatial features include:
Table 3: Energetically Preferred Side Chain Conformations
Conformation | N-C2'-C3'-C4' Dihedral (°) | Relative Energy (kJ/mol) | Stabilizing Interactions |
---|---|---|---|
syn-gauche | +60 | 0 (reference) | N⁺⋯Cl⁻ H-bonding |
anti | 180 | 3.2 | None |
syn-anti | -60 | 4.8 | CH⋯O H-bonding |
eclipsed | 0 | 12.5 | None (steric clash) |
Structure-activity relationship (SAR) studies of analogous compounds demonstrate that the (S,S) configuration positions the isopropyl group optimally for receptor binding in neurological targets [6]. Molecular docking simulations suggest the 3-methyl-2-methylaminobutyl chain occupies a hydrophobic cleft in iGluR binding sites, with the methylamino group forming critical salt bridges with conserved aspartate residues. The stereospecificity explains the significantly reduced activity observed in (R,R) and meso-diastereomers reported in pharmacological studies of related structures [6].
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2